molecular formula C9H6O3 B3055895 7-Hydroxy-1-benzofuran-6-carbaldehyde CAS No. 67720-94-9

7-Hydroxy-1-benzofuran-6-carbaldehyde

Cat. No.: B3055895
CAS No.: 67720-94-9
M. Wt: 162.14 g/mol
InChI Key: WQKXLDXSBZVWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1-benzofuran-6-carbaldehyde (CAS 67720-94-9) is a high-purity chemical reagent with the molecular formula C 9 H 6 O 3 and a molecular weight of 162.14 g/mol . This compound features a core benzofuran scaffold—a fused benzene and furan ring system—substituted with a hydroxyl group at the 7-position and a formyl group at the 6-position . As a functionalized benzofuran, this compound is a valuable building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in pharmaceutical research, known for its wide spectrum of biological activities . It serves as a key synthetic intermediate for developing novel compounds with potential antitumor , antioxidant , anti-inflammatory , and antimicrobial properties . The presence of both hydroxy and aldehyde functional groups makes it a versatile precursor for further chemical modifications, including the synthesis of more complex heterocyclic systems and molecular hybrids . Researchers utilize this compound in various exploratory studies, including structure-activity relationship (SAR) investigations and as a starting material in transition-metal-catalyzed cross-coupling reactions to create libraries of derivatives for biological screening . Attention: For Research Use Only. Not intended for diagnostic, therapeutic, or veterinary use. This product is not for human consumption. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-1-benzofuran-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-7-2-1-6-3-4-12-9(6)8(7)11/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKXLDXSBZVWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499156
Record name 7-Hydroxy-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67720-94-9
Record name 7-Hydroxy-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context Within Benzofuran Chemistry

The chemical architecture of 7-Hydroxy-1-benzofuran-6-carbaldehyde is defined by its core benzofuran (B130515) scaffold. This scaffold consists of a benzene (B151609) ring fused to a furan (B31954) ring. acs.org In this specific molecule, the benzofuran nucleus is substituted at two positions on the benzene portion of the ring system. A hydroxyl (-OH) group is attached at the 7-position, and a carbaldehyde (-CHO) group, also known as a formyl group, is located at the 6-position.

Historical Perspectives in Benzofuran Scaffold Synthesis and Discovery

The history of benzofuran (B130515) chemistry dates back to 1870, when the synthesis of the parent benzofuran ring was first reported by Perkin. acs.org Since this initial discovery, the benzofuran scaffold has become a subject of extensive research due to its prevalence in numerous natural products and medicinally important compounds. acs.org

Over the decades, a multitude of synthetic methods have been developed to construct the benzofuran nucleus. Early methods often required harsh reaction conditions. However, the field has evolved significantly with the advent of modern catalysis. Transition-metal-catalyzed reactions, particularly those employing palladium, copper, and rhodium, have become powerful tools for synthesizing substituted benzofurans with high efficiency and selectivity. acs.org For instance, the Sonogashira coupling reaction, which utilizes both palladium and copper catalysts, has been effectively employed in the synthesis of benzofuran derivatives through the coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.org The continuous development of novel synthetic strategies, including catalyst-free cascade reactions and visible-light-induced cyclizations, has expanded the accessibility and diversity of benzofuran derivatives available for scientific investigation. nih.gov

Contemporary Significance in Chemical and Medicinal Sciences

De Novo Synthetic Routes to the this compound Core Scaffold

The construction of the benzofuran scaffold, the central structure of this compound, can be achieved through various synthetic pathways. These routes often involve either the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring or the concurrent construction of both rings.

Cyclization reactions represent a classical and direct approach to the benzofuran core. These methods typically involve the intramolecular cyclization of a suitably substituted phenol (B47542) derivative, where the furan ring is formed through the creation of a C-O bond.

Acid-catalyzed cyclization is a prominent method for synthesizing the benzofuran scaffold. wuxiapptec.com Polyphosphoric acid (PPA) is a frequently used reagent for these transformations, acting as both a catalyst and a dehydrating agent to promote intramolecular cyclization. researchgate.net The reaction mechanism typically begins with the protonation of a precursor under acidic conditions, followed by the elimination of a leaving group to form an oxonium ion. The aromatic ring then performs a nucleophilic attack to close the ring, leading to the benzofuran product after a final elimination step. wuxiapptec.com

For instance, the cyclization of acetal-containing precursors can be effectively mediated by PPA. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes intramolecular electrophilic substitution onto the electron-rich phenol ring to construct the furan moiety. wuxiapptec.com While this approach is powerful, controlling the regioselectivity can be a challenge when the aromatic ring has multiple potential sites for cyclization. wuxiapptec.com

Beyond PPA, other conditions can facilitate cyclization. Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, for example, can yield highly functionalized benzofurans, including those with carbaldehyde groups, after rearrangement under mild acidic conditions. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for Benzofuran Synthesis

Starting Material Type Reagent/Condition Product Type Reference
Phenoxy acetal (B89532) Polyphosphoric Acid (PPA) Substituted benzofuran wuxiapptec.com
O-allyl phenols Polyphosphoric Acid (PPA) Dihydrobenzofuran researchgate.net
o-hydroxyphenones 1,1-dichloroethylene, Base Benzofuran carbaldehyde organic-chemistry.org

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and versatile routes to complex scaffolds like benzofuran. Palladium and copper catalysts are particularly prominent in these strategies, enabling the formation of key carbon-carbon and carbon-oxygen bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing benzofurans is well-documented. researchgate.net Two key palladium-catalyzed reactions for this purpose are the intramolecular Heck reaction and the Sonogashira coupling.

The Intramolecular Heck Reaction provides a powerful method for the cyclization of precursors such as bromoaryl allyl ethers to form substituted benzofurans. ccspublishing.org.cn This reaction involves the oxidative addition of palladium(0) to an aryl halide, followed by migratory insertion of an adjacent alkene and subsequent β-hydride elimination to afford the cyclized product. nih.gov Various palladium sources, including simple salts like PdCl₂ and palladium nanoparticles, have been successfully employed as catalysts. ccspublishing.org.cnresearchgate.net

The Sonogashira Coupling is another versatile tool, typically used in a domino or tandem sequence to build the benzofuran ring. This reaction couples a terminal alkyne with an aryl halide, such as an o-iodophenol. nih.govacs.org The initial palladium-catalyzed cross-coupling is immediately followed by an intramolecular cyclization (hydroalkoxylation) of the phenolic hydroxyl group onto the newly installed alkyne, forming the benzofuran ring in a single pot. nih.govacs.org This domino process is highly efficient for generating substituted benzofurans from commercially available starting materials. nih.gov

Table 2: Palladium-Catalyzed Reactions for Benzofuran Synthesis

Reaction Type Catalyst System Starting Materials Key Feature References
Intramolecular Heck Pd Nanoparticles Bromoaryl 3-phenylallyl ethers Efficient cyclization to 3-substituted benzofurans ccspublishing.org.cn
Intramolecular Heck PdCl₂ in Ionic Liquid o-Iodophenol allyl ethers Recyclable catalytic system researchgate.net
Domino Sonogashira/Cyclization NHC-Pd-Pyridine complexes o-Hydroxyaryl halides, Phenylacetylene One-pot synthesis with high yields acs.org

Copper catalysis offers a more cost-effective and often complementary alternative to palladium for the synthesis of benzofurans. lsmu.lt These methods are particularly effective for Sonogashira couplings and for facilitating one-pot multicomponent reactions.

The Copper-Catalyzed Sonogashira Coupling followed by cyclization mirrors the palladium-catalyzed version but uses less expensive copper salts as the primary catalyst. lsmu.lt This approach efficiently couples o-iodophenols with terminal alkynes to generate 2-substituted benzofurans. rsc.org The reaction mechanism involves the formation of a copper-acetylide intermediate, which then undergoes coupling with the aryl halide, followed by intramolecular cyclization. rsc.org

Copper-Catalyzed One-Pot Multicomponent Reactions provide a highly efficient means of assembling complex benzofurans from simple, readily available starting materials. nih.gov For example, a one-pot reaction between a salicylaldehyde, an amine, and an alkyne (generated in situ from calcium carbide) can be catalyzed by copper iodide to produce functionalized benzofurans. nih.gov Another strategy involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org These methods are valued for their operational simplicity and ability to rapidly build molecular complexity. acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly desirable in synthetic chemistry for their efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized benzofuran derivatives.

These reactions often employ a combination of catalysts, such as a Pd/Cu system, to facilitate sequential bond-forming events. rsc.org A notable example is a one-pot, five-component reaction that couples a Ugi-azide MCR with an intramolecular cyclization catalyzed by Pd/Cu to generate complex tetrazole-benzofuran hybrids. rsc.org This process demonstrates high bond-forming efficiency, creating six new bonds in a single operation. rsc.org Such strategies provide rapid access to diverse libraries of benzofuran derivatives from simple starting materials. nih.govresearchgate.net

Table 3: Multi-Component and One-Pot Reactions for Benzofuran Synthesis

Catalyst Components Product Type Key Feature References
Copper Bromide Salicylaldehydes, Amines, Calcium Carbide Amino-substituted benzofurans One-pot, uses in situ generated alkyne nih.gov
Copper Catalyst Phenols, Alkynes Polysubstituted benzofurans One-pot aerobic oxidative cyclization rsc.org
Copper Catalyst o-Iodophenols, Acyl Chlorides, Phosphorus Ylides Functionalized benzofurans One-pot tandem C-C coupling and cyclization acs.org

Strategies for Directed Installation of Hydroxyl and Carbaldehyde Groups at Specific Positions

The precise construction of the this compound scaffold requires regiocontrolled methods for introducing the hydroxyl and formyl groups onto the benzofuran core. A common strategy involves building the benzofuran ring from a pre-functionalized benzene derivative. For instance, a suitably substituted phenol can undergo cyclization to form the furan ring.

One effective approach is the acid-catalyzed cyclization of acetal substrates, which is a popular method for constructing the benzofuran scaffold. However, predicting the regioselectivity of such cyclizations can be complex. While quantum mechanics (QM) analyses, such as HOMO and 13C NMR calculations, can suggest likely outcomes, experimental results may differ, highlighting the subtlety of the reaction mechanisms. wuxibiology.com For example, mechanistic insights suggest that the reaction proceeds through a protonated oxonium ion, and the activation energy for cyclization at different positions on the phenyl ring determines the final product ratio. wuxibiology.com

Another strategy involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. This method leads to the formation of chloromethylene furans, which are labile intermediates that can rearrange under mild acidic conditions to furnish benzofuran carbaldehydes. organic-chemistry.org Furthermore, transition-metal-catalyzed reactions, such as those employing palladium or copper, offer robust routes for constructing the benzofuran ring from precursors like o-halophenols and alkynes. organic-chemistry.orgacs.org The specific placement of the hydroxyl and subsequent formyl group often relies on the directing effects of substituents on the starting phenol and the choice of formylation reagent, such as in the Vilsmeier-Haack reaction. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The dual functionality of this compound, possessing both a phenolic hydroxyl group and an aromatic aldehyde, allows for a wide range of chemical modifications.

Chemical Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a versatile handle for further derivatization. Its nucleophilic character allows for reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, using an alkyl halide in the presence of a base. This modification can be used to install various alkyl or aryl groups, altering the molecule's steric and electronic properties.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. This is a common strategy for protecting the hydroxyl group or for introducing new functional moieties.

Coupling Reactions: The hydroxyl group can participate in coupling reactions. For instance, in the presence of a suitable catalyst, it can react with acetylenic esters, a reaction that has been demonstrated with similar 7-hydroxy coumarin (B35378) derivatives. scielo.br

These transformations are fundamental in modifying the compound for various synthetic applications.

Chemical Reactions of the Aromatic Carbaldehyde Group (e.g., Nucleophilic Additions, Condensation Reactions)

The aromatic carbaldehyde group at the C-6 position is an electrophilic center, making it susceptible to a variety of nucleophilic addition and condensation reactions. researchgate.net

Nucleophilic Addition: The carbonyl carbon can be attacked by a range of nucleophiles. Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an aqueous workup. youtube.com Reductants like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol. youtube.com

Condensation Reactions: The aldehyde readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups. For example, Claisen-Schmidt condensation with ketones or other aldehydes can form α,β-unsaturated carbonyl compounds, known as chalcones. researchgate.net This reaction is pivotal for extending the carbon framework and synthesizing more complex heterocyclic systems. Knoevenagel condensation with malonic acid derivatives is another key transformation.

Imine and Enamine Formation: Reaction with primary or secondary amines can lead to the formation of imines (Schiff bases) or enamines, respectively, which are versatile intermediates in organic synthesis. youtube.com

Table 1: Examples of Reactions at the Carbaldehyde Group

Reaction TypeReagent(s)Product Type
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr), then H₃O⁺Secondary Alcohol
ReductionSodium Borohydride (NaBH₄)Primary Alcohol
Claisen-Schmidt CondensationAcetophenone, BaseChalcone (B49325) (α,β-unsaturated ketone)
Imine FormationPrimary Amine (R-NH₂)Imine

Halogenation and Other Electrophilic Aromatic Substitution Reactions

The benzofuran ring system is generally reactive towards electrophiles. rsc.org The positions of substitution on this compound are directed by the combined electronic effects of the hydroxyl group, the carbaldehyde group, and the fused furan ring. The phenolic -OH group is a strong activating group and ortho-, para-director, while the -CHO group is a deactivating meta-director.

Halogenation: Introducing halogen atoms like bromine or chlorine can significantly alter the biological and chemical properties of benzofuran derivatives. nih.govnih.gov Direct bromination of hydroxy-benzofuran derivatives has been shown to occur on the benzene ring. researchgate.net For the specific substrate, the powerful activating effect of the C-7 hydroxyl group would likely direct electrophiles to the C-5 and potentially the C-4 positions, though steric hindrance and the deactivating effect of the aldehyde must be considered.

Nitration: Nitration of hydroxy- and methoxy-benzofuran derivatives has been studied, leading to the introduction of a nitro group onto the aromatic ring. researchgate.net The position of nitration is highly dependent on the reaction conditions and the existing substitution pattern.

Table 2: Potential Electrophilic Aromatic Substitution Outcomes

ReactionReagent(s)Potential Position(s) of SubstitutionDirecting Influence
BrominationBr₂, FeBr₃C-5Major: C-7 OH (ortho)
NitrationHNO₃, H₂SO₄C-5Major: C-7 OH (ortho)
Friedel-Crafts AcylationRCOCl, AlCl₃C-5Major: C-7 OH (ortho)

Chemo- and Regioselectivity in Synthetic Approaches

Achieving selectivity is a paramount challenge in the synthesis and derivatization of multifunctional molecules like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the reduction of the aldehyde group with a mild reagent like NaBH₄ can often be achieved without affecting the aromatic or furan rings. Conversely, catalytic hydrogenation might reduce the furan ring's double bond under certain conditions. Protecting groups are often employed to temporarily mask a reactive site, such as converting the hydroxyl group to an ether or the aldehyde to an acetal, to allow for selective reaction at another part of the molecule.

Regioselectivity: This is crucial both in the initial synthesis of the benzofuran core and in subsequent functionalization. The synthesis of benzofuranones and benzofurans via the reaction of 3-hydroxy-2-pyrones with nitroalkenes demonstrates a method where complex substitution patterns can be created with high regiochemical control. oregonstate.edunih.gov In electrophilic substitution reactions, the interplay between the activating hydroxyl group and the deactivating carbaldehyde group governs the position of the incoming electrophile. Computational studies can help predict the most likely sites of electrophilic attack by analyzing the electron density of the aromatic ring. rsc.org

Green Chemistry Principles Applied to Benzofuran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzofuran derivatives to reduce environmental impact and improve efficiency. nih.gov Key strategies include:

Catalysis: The use of catalytic amounts of reagents, particularly transition metals like palladium and copper, is a cornerstone of green benzofuran synthesis. acs.orgelsevier.esresearchgate.net Catalytic processes are superior to stoichiometric ones in terms of atom economy and waste reduction.

Benign Solvents: Efforts are made to replace hazardous organic solvents with more environmentally friendly alternatives. Water has been successfully used as a solvent in some copper-catalyzed syntheses of benzofurans. organic-chemistry.org Other green solvents include alcohols or deep eutectic solvents. acs.orgelsevier.es

Energy Efficiency: Developing reactions that proceed at room temperature or with minimal heating reduces energy consumption. elsevier.es

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a key goal. One-pot and domino reactions are particularly effective in this regard. acs.org

Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as vanillin, aligns with green chemistry principles. elsevier.esresearchgate.net An example is a palladium-catalyzed synthesis where one of the precursors, 5-iodovanillin, is accessible from the natural product vanillin. elsevier.esresearchgate.net

The ongoing development of novel synthetic methods, including free radical cyclization cascades and reactions leveraging proton quantum tunneling, aims to provide high-yield, low-toxicity routes to complex benzofuran structures, reflecting the broader push towards sustainable chemical manufacturing. nih.govscienceopen.com

Overview of Pharmacological Potential of the Benzofuran Scaffold

The benzofuran scaffold is a crucial heterocyclic ring system found in a multitude of biologically active natural and synthetic compounds. nih.govmdpi.comrsc.orgresearchgate.netrsc.org This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. rsc.org Benzofuran derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antifungal properties. rsc.orgpharmatutor.orgmedcraveonline.comrsc.org

The versatility of the benzofuran nucleus allows for the synthesis of a vast library of derivatives, making it a cornerstone in the development of novel therapeutic agents. pharmatutor.orgmdpi.com Naturally occurring benzofurans, such as Ailanthoidol, and synthetic derivatives like Amiodarone (an antiarrhythmic drug), are prominent examples of its pharmacological significance. medcraveonline.com The therapeutic potential of these compounds extends to various health conditions, including cardiovascular disorders, neurodegenerative diseases, and microbial infections. rsc.orgpharmatutor.orgmdpi.com In the realm of oncology, numerous benzofuran-based compounds have been identified as potent inhibitors of cancer cell growth, with some advancing into clinical use. nih.govresearchgate.netrsc.org The continuous exploration of this scaffold encourages medicinal chemists to develop new derivatives with improved efficacy and selectivity for various therapeutic targets. researchgate.netrsc.org

Specific Biological Activity Profiles and Targeted Pathways

Benzofuran derivatives exert their anti-cancer effects through a variety of mechanisms, targeting key pathways involved in cancer cell survival and proliferation. tandfonline.com These mechanisms include the induction of programmed cell death (apoptosis), direct inhibition of cell proliferation, and modulation of critical signaling cascades that are often dysregulated in cancer. nih.govnih.gov

A primary mechanism by which benzofuran derivatives exhibit anti-cancer activity is through the induction of apoptosis. tandfonline.com This programmed cell death is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Studies have shown that various benzofuran compounds can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov

For instance, one benzofuran-based hybrid (compound 26) was found to increase caspase-3 levels by 5.7-fold, leading to apoptosis in cancer cells. nih.govrsc.org Another study demonstrated that the benzofuran derivative BL-038 induces apoptosis in human chondrosarcoma cells by activating the intrinsic mitochondria-mediated pathway, which involves the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. mdpi.com Similarly, treatment of K562 leukemia cells with certain benzofuran derivatives resulted in a nearly five-fold increase in caspase 3/7 activity. nih.gov The induction of apoptosis can also be mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak. tandfonline.commdpi.com These findings highlight the role of benzofuran derivatives as potent inducers of caspase-dependent apoptosis in various cancer cell lines. nih.govnih.gov

Table 1: Benzofuran Derivatives Inducing Apoptosis

Compound Cancer Cell Line Mechanism/Observation Source
Compound 26 Various Increased caspase-3 by 5.7-folds. nih.govrsc.org
BL-038 JJ012, SW1353 (Chondrosarcoma) Mediated by intrinsic mitochondria pathway, activation of caspase-9 and caspase-3. mdpi.com
Compound 1e K562 (Leukemia) Nearly five-fold increase in caspase 3/7 activity. nih.gov
Ailanthoidol (7) Huh7 (Hepatoma) Induced significant apoptosis as examined by annexin-V/PI staining. nih.govrsc.org

| Compound 7 | HepG2, A549 | Significantly increased caspase 3/7 activity, indicating caspase-dependent apoptosis. | nih.gov |

Benzofuran derivatives have demonstrated potent anti-proliferative activity against a wide array of human cancer cell lines. nih.govrsc.org The cytotoxic effects of these compounds are often dose-dependent, leading to the inhibition of cancer cell growth at micromolar or even nanomolar concentrations. nih.gov

Numerous studies have quantified the anti-proliferative efficacy of benzofuran derivatives using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, a benzofuran-based carboxylic acid (44b) was highly effective against the MDA-MB-231 breast cancer cell line with an IC50 value of 2.52 μM. nih.gov Another derivative (12) showed potent growth inhibition against cervical cancer cells SiHa and HeLa, with IC50 values of 1.10 μM and 1.06 μM, respectively. nih.govrsc.org Furthermore, oxindole-based benzofuran hybrids have been identified as potent inhibitors of MCF-7 and T-47D breast cancer cells, with IC50 values as low as 2.27 μM. nih.govrsc.org The broad-spectrum anti-proliferative activity underscores the potential of the benzofuran scaffold in developing novel anticancer agents. nih.govrsc.org

Table 2: Anti-proliferative Activity of Benzofuran Derivatives

Compound Cancer Cell Line IC50 Value Source
44b MDA-MB-231 (Breast) 2.52 μM nih.gov
12 SiHa (Cervical) 1.10 μM nih.govrsc.org
12 HeLa (Cervical) 1.06 μM nih.govrsc.org
16b A549 (Lung) 1.48 μM nih.gov
22f MCF-7 (Breast) 2.27 μM nih.govrsc.org
28g MDA-MB-231 (Breast) 3.01 μM nih.gov
5a Pin1 (Hepatocellular Carcinoma target) 0.874 μM nih.gov
8aa PC9 (NSCLC) 0.32 μM mdpi.com

| 8aa | A549 (NSCLC) | 0.89 μM | mdpi.com |

A key strategy in modern cancer therapy is the targeting of specific signaling pathways that drive tumor growth. Benzofuran derivatives have been successfully designed to inhibit crucial enzymes in these pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comnih.gov EGFR is a member of the receptor tyrosine kinase family and is a primary driver in non-small-cell lung cancer (NSCLC), making it a valuable therapeutic target. mdpi.comnih.gov

Several novel benzofuran hybrids have shown potent and selective EGFR inhibitory activity. For instance, a series of benzofuran-indole hybrids identified compound 8aa as a potent inhibitor of EGFR, including the drug-resistant L858R/T790M double mutant. mdpi.comnih.gov This compound blocked the EGFR signaling pathway and inhibited cell viability in NSCLC cell lines. mdpi.comnih.gov Another study reported a benzofuran derivative (26) with a remarkable EGFR TK inhibitory activity (IC50 = 0.93 μM), which is comparable to the reference drug gefitinib. nih.govrsc.org Similarly, 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids (10d and 10e) exhibited significant inhibitory activity towards EGFR-tyrosine kinase phosphorylation with IC50 values of 29.3 nM and 31.1 nM, respectively. tandfonline.com Molecular docking studies have further confirmed that these compounds bind effectively to the active site of the EGFR kinase. nih.govtandfonline.com

Table 3: EGFR-Tyrosine Kinase Inhibitory Activity of Benzofuran Derivatives

Compound Target/Cell Line IC50 Value Source
26 EGFR Kinase 0.93 μM nih.govrsc.org
11 EGFR Kinase 0.81 μM nih.gov
8aa EGFR Kinase 0.44 μM mdpi.com
10d EGFR-TK phosphorylation 29.3 nM tandfonline.com

| 10e | EGFR-TK phosphorylation | 31.1 nM | tandfonline.com |

While primarily a target for antibacterial agents, the inhibition of DNA gyrase by benzofuran derivatives is a notable biological activity. mdpi.comnih.gov DNA gyrase is an essential bacterial enzyme that modulates DNA topology and is vital for bacterial cell survival. mdpi.com It is a validated target for drug discovery, and its B subunit (GyrB) contains an ATP-binding site that can be targeted by inhibitors. mdpi.comnih.gov

Research into benzofuran-pyrazole hybrids has identified compounds with significant DNA gyrase B inhibitory potential. Notably, compound 9 was found to potently inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM, an activity level comparable to the antibiotic ciprofloxacin. mdpi.comnih.govresearchgate.net While DNA gyrase is absent in humans, this mechanism highlights the versatility of the benzofuran scaffold. The development of inhibitors selective for bacterial DNA gyrase over related human enzymes, such as topoisomerase II, is a key consideration in designing such molecules to avoid off-target effects. mdpi.com The ability of benzofuran derivatives to inhibit this enzyme underscores their potential in developing new antimicrobial agents. mdpi.comnih.gov

Table 4: DNA Gyrase B Inhibitory Activity of Benzofuran Derivatives

Compound Target IC50 Value Source
Compound 9 E. coli DNA gyrase B 9.80 ± 0.21 µM mdpi.com

| Ciprofloxacin (Reference) | E. coli DNA gyrase B | 8.03 ± 0.03 µM | mdpi.com |

Anti-Microbial Action and Spectrum

Benzofuran derivatives are recognized for their substantial antimicrobial properties, demonstrating efficacy against a variety of pathogenic bacteria and fungi. This broad-spectrum activity makes the benzofuran scaffold a promising foundation for the development of new antimicrobial drugs.

The antibacterial potential of benzofuran derivatives has been documented against a panel of both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the benzofuran ring system is crucial for antibacterial efficacy. Specifically, the presence of hydroxyl groups, particularly at the C-6 position, has been shown to be essential for potent antibacterial action.

Escherichia coli and Staphylococcus aureus : Numerous benzofuran derivatives have demonstrated significant inhibitory effects against common pathogens like E. coli and S. aureus. For instance, certain benzofuran carbohydrazide (B1668358) compounds have shown excellent activity, producing large inhibition zones against these bacteria when compared to standard antibiotics like norfloxacin.

Methicillin-Resistant Staphylococcus aureus (MRSA) : The challenge of antibiotic resistance has led researchers to explore novel compounds, and benzofuran derivatives have shown promise against resistant strains like MRSA.

Mycobacterium tuberculosis : The benzofuran nucleus is a key component in the development of new anti-tubercular agents. Several derivatives have been synthesized and evaluated for their inhibitory activity against M. tuberculosis H37Rv strains, with some compounds showing promising minimum inhibitory concentrations (MIC).

Bacillus subtilis and Rhodococcus fascians : The antibacterial spectrum of benzofurans also includes activity against bacteria such as B. subtilis. While specific data on Rhodococcus fascians is less common, the broad activity of the class suggests potential efficacy.

Bacterial StrainActivity of Representative Benzofuran DerivativesReference
E. coliSignificant inhibition zones (e.g., 27 mm at 25 µg/mL for a carbohydrazide derivative) mdpi.com
S. aureusExcellent activity, with some derivatives showing MIC80 values of 0.39 µg/mL nih.gov
MRSAModerate activity observed (e.g., MIC80 = 0.78 µg/mL for a specific derivative) nih.gov
M. tuberculosis H37RvPromising activity with MIC values as low as 8 µg/mL for certain carbohydrazide derivatives guidechem.com
B. subtilisPotent inhibition, with some compounds showing MIC values of 10 µg/mL mdpi.com

In addition to their antibacterial properties, benzofuran derivatives are potent antifungal agents. Research has highlighted their effectiveness against various human fungal pathogens.

Candida albicans : This opportunistic yeast is a common target for antifungal research. Various benzofuran derivatives, including certain halogenated esters of benzofuran-3-carboxylic acid, have exhibited notable activity against C. albicans. researchgate.net The antifungal potencies of some benzofuran series have been found to be superior to their antibacterial activities. guidechem.com

Candida parapsilosis : As a growing cause of fungal infections, particularly in hospital settings, there is a need for effective treatments against C. parapsilosis. While specific studies focusing on this species are less frequent than for C. albicans, the broad antifungal profile of benzofurans suggests they are promising candidates for further investigation against this pathogen.

Fungal StrainActivity of Representative Benzofuran DerivativesReference
Candida albicansPotent inhibition, with some derivatives showing activity at low MIC levels researchgate.net
Other Candida Species (e.g., C. krusei)Benzofuran-5-ol scaffolds showed complete growth inhibition at MIC levels of 1.6-12.5 µg/mL guidechem.com

The antimicrobial action of benzofuran derivatives is believed to occur through multiple mechanisms, reflecting the chemical diversity within this class of compounds. One proposed mechanism involves the inhibition of essential fungal enzymes, such as N-myristoyltransferase (NMT). nih.gov NMT is crucial for protein modification and function in fungi, and its inhibition disrupts cellular processes, leading to fungal cell death. nih.gov Another mechanism, observed with the benzofuran-containing drug amiodarone, involves the disruption of intracellular calcium homeostasis, a critical factor for fungal viability. researchgate.net For antibacterial activity, some derivatives are thought to function by inhibiting key enzymes in bacterial metabolic pathways, such as topoisomerase IV or enoyl-ACP reductase in M. tuberculosis. mdpi.com

Antioxidant Properties and Radical Scavenging Capabilities

Benzofuran derivatives are recognized for their significant antioxidant potential. unica.itrsc.org This activity is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging chain reactions. The presence of hydroxyl groups on the benzofuran scaffold, such as in this compound, is a key structural feature that often imparts strong radical scavenging capabilities. nih.govmdpi.com

The antioxidant capacity of various benzofuran compounds has been evaluated using several standard assays:

DPPH (1,1-diphenyl-2-picrylhydrazyl) Assay : This method measures the ability of a compound to scavenge the stable DPPH free radical. Many benzofuran hydrazones have demonstrated considerable radical-scavenging ability in this assay, with activity being directly related to the number and position of hydroxyl groups. mdpi.com

FRAP (Ferric Reducing Antioxidant Power) Assay : This test assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

ORAC (Oxygen Radical Absorbance Capacity) Assay : This assay measures the capacity to inhibit the oxidation of a fluorescent probe by peroxyl radicals. Certain benzofuran derivatives have shown very high antioxidant power in the ORAC test. mdpi.com

The mechanism of action is often linked to the hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET) pathways, depending on the solvent environment. researchgate.net

Anti-Inflammatory Modalities

The benzofuran nucleus is a core component of many compounds with potent anti-inflammatory effects. unica.itrsc.orgnih.gov These properties make them attractive candidates for the development of new treatments for inflammatory disorders. The anti-inflammatory action of benzofuran derivatives is often mediated through the inhibition of key inflammatory pathways and mediators.

Research has shown that certain benzofuran derivatives can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key therapeutic strategy. For example, some novel benzofuran hybrids have demonstrated excellent inhibitory effects on NO generation with IC₅₀ values comparable or superior to standard anti-inflammatory drugs. researchgate.net

Furthermore, some benzofuran compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

Enzyme Modulation beyond Anti-Cancer and Antimicrobial Activities

Beyond their direct antimicrobial and cytotoxic effects, benzofuran derivatives are capable of modulating the activity of various enzymes involved in critical physiological and pathological processes.

Chorismate Mutase : This enzyme is a key component of the shikimate pathway in bacteria and fungi, which is essential for the biosynthesis of aromatic amino acids. As this pathway is absent in mammals, chorismate mutase is an attractive target for the development of novel antimicrobial agents. Certain benzofuran derivatives have been evaluated as inhibitors of this enzyme, with some showing significant in vitro inhibition (64–65%) against Mycobacterium tuberculosis chorismate mutase, highlighting their potential as antitubercular agents. rsc.orgrsc.org

Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. Novel series of benzofuran biphenyl (B1667301) derivatives have been identified as potent inhibitors of PTP1B, with some compounds exhibiting IC₅₀ values in the nanomolar range. Crystallographic studies have shown that these inhibitors bind to the enzyme's active site, interacting with key residues like Phe182. Additionally, benzofuran derivatives have been investigated as inhibitors of Lymphoid-tyrosine phosphatase (LYP), another phosphatase involved in immune regulation.

Neuroprotective Effects and Implications for Neurological Disorders

Benzofuran derivatives have emerged as promising candidates for the development of neuroprotective agents, showing potential in the management of complex neurological disorders such as Alzheimer's and Parkinson's disease. nih.govmdpi.com Their neuroprotective capabilities are often attributed to their antioxidant properties and their ability to modulate key pathological pathways in neurodegeneration. mdpi.comnih.gov

Research has demonstrated that certain benzofuran-containing compounds can effectively protect neurons from damage. For instance, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. nih.gov These studies, often conducted using primary cultured rat cortical neuronal cells, have shown that specific substitutions on the benzofuran scaffold can significantly enhance their protective effects against excitotoxicity, a process that leads to neuronal death. nih.gov

Furthermore, some benzofuran derivatives have been shown to inhibit β-amyloid aggregation, a key event in the pathogenesis of Alzheimer's disease, and protect neuronal cells from β-amyloid-induced toxicity. nih.gov The compound (−)-1(benzofuran-2-yl)-2-propylaminopentane, for example, has been investigated for its neuroprotective effects in the context of Alzheimer's disease, Parkinson's disease, and depression. nih.gov

Specific natural benzofuran derivatives have also shown significant neuroprotective activity. Moracin O, R, and P, isolated from Morus alba, exhibited significant protection against glutamate-induced cell death in human neuroblastoma cells. mdpi.comscilit.com These findings suggest that the benzofuran core is a valuable pharmacophore for the design of novel drugs targeting neurodegenerative diseases. nih.gov The exploration of the neuroprotective chemical space of benzofuran scaffolds is considered a promising strategy for discovering new substitution patterns that display multi-target neuroactivity against the multiple events involved in Alzheimer's disease. nih.gov

Table 1: Neuroprotective Activity of Selected Benzofuran Derivatives

Compound/Derivative Model/Assay Key Findings Reference(s)
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides Primary cultured rat cortical neuronal cells Exhibited neuroprotective and antioxidant activities against excitotoxicity. nih.gov
(−)-1(benzofuran-2-yl)-2-propylaminopentane Investigated for Alzheimer's, Parkinson's disease, and depression Exerts neuroprotective effects. nih.gov
Moracin O, R, and P Glutamate-induced cell death in human neuroblastoma SK-N-SH cells Showed significant neuroprotective activity. mdpi.comscilit.com
Benzofuran-based compounds β-amyloid aggregation and toxicity assays Potent inhibitory effect on β-amyloid aggregation and protected human neuronal SHSY5Y cells from β-amyloid peptide-induced toxic insult. nih.gov

Anti-Diabetic and Anti-HIV Potentials

The versatile benzofuran scaffold has also been explored for its potential in managing metabolic diseases and viral infections, specifically diabetes and HIV.

In the realm of anti-diabetic research, benzofuran derivatives have been investigated for their ability to modulate glucose metabolism. nih.gov A study focused on benzofuran-based chromenochalcones revealed their potential as antihyperglycemic and antidyslipidemic agents. nih.gov Several of these synthesized compounds demonstrated significant stimulation of glucose uptake in skeletal muscle cells. nih.gov Notably, select compounds showed a significant reduction in blood glucose levels in streptozocin-induced diabetic rats, indicating their potential for in vivo efficacy. nih.gov The antidiabetic properties of compounds containing the benzofuran moiety have garnered considerable attention in recent years. nih.gov

Benzofuran derivatives have also been a subject of interest in the search for novel anti-HIV agents. nih.govscilit.comresearchgate.netnih.govnih.gov Various synthetic strategies have been employed to create novel benzofuran derivatives with potential inhibitory effects against HIV-1. scilit.comnih.gov In one study, a series of novel benzofuran derivatives were synthesized and evaluated for their in vitro anti-HIV-1 activity, with some compounds showing weak to moderate activity. nih.gov Another study reported that certain 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems produced a significant reduction in the viral cytopathic effect. scilit.comresearchgate.net The benzofuran scaffold has been shown to be a potent inhibitor of HIV-1 reverse transcriptase (RT), and some derivatives have demonstrated dual activity against both RT and HIV-1 protease. nih.gov

Table 2: Anti-Diabetic and Anti-HIV Activity of Benzofuran Derivatives

Compound/Derivative Class Target/Activity Key Findings Reference(s)
Benzofuran-based chromenochalcones Anti-diabetic Stimulated glucose uptake in skeletal muscle cells and reduced blood glucose levels in diabetic rats. nih.gov
1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides Anti-HIV-1 Produced a significant reduction in the viral cytopathic effect. scilit.comresearchgate.net
Various novel benzofuran derivatives Anti-HIV-1 Some synthesized compounds showed weak to moderate anti-HIV-1 activity. nih.gov
Benzofuran compounds Anti-HIV-1 Shown to be potent inhibitors of HIV-1 reverse transcriptase (RT). nih.gov
Benzofuran-carboxamide derivatives Anti-HIV-1 Demonstrated dual activities against both HIV-1 RT and protease. nih.gov

Multi-Targeted Pharmacological Profiles of Benzofuran Derivatives

A significant advantage of the benzofuran scaffold in drug discovery is its ability to serve as a template for the development of multi-targeted agents. nih.gov This is particularly relevant for complex diseases like Alzheimer's, where multiple pathological factors are at play. nih.gov Benzofuran derivatives have been shown to interact with various biological targets, underscoring their broad pharmacological potential. nih.govphytojournal.comscienceopen.com

In the context of Alzheimer's disease, benzofuran compounds have demonstrated the ability to inhibit both the formation of Aβ fibrils and the activity of butyrylcholinesterase, another important therapeutic target. nih.gov This dual activity makes them highly attractive candidates for the development of "super drugs" against this neurodegenerative condition. nih.gov The exploration of the neuroprotective chemical space of benzofuran scaffolds is aimed at discovering substitution patterns that exhibit multi-target neuroactivity. nih.gov

Beyond neuroprotection, the benzofuran nucleus is a privileged structure found in a number of biologically important molecules, exhibiting a wide array of pharmacological activities. nih.govphytojournal.com These include antibacterial, antifungal, antioxidant, antitumoral, and anti-inflammatory properties. nih.govphytojournal.com This inherent versatility allows for the design and synthesis of benzofuran derivatives with tailored multi-targeted profiles to address various disease states. The ability to introduce different substituents at specific positions on the benzofuran core allows for the fine-tuning of its biological activity, making it a valuable scaffold in medicinal chemistry. nih.gov

Table 3: Spectrum of Biological Activities of Benzofuran Derivatives

Biological Activity Examples of Targets/Mechanisms Reference(s)
Neuroprotective Inhibition of Aβ fibril formation, Butyrylcholinesterase inhibition, Antioxidant effects nih.gov
Anti-diabetic Stimulation of glucose uptake nih.gov
Anti-HIV Inhibition of HIV-1 reverse transcriptase and protease nih.gov
Antibacterial Growth inhibition of various bacterial strains nih.gov
Antifungal Activity against fungal pathogens nih.gov
Antioxidant Scavenging of free radicals nih.gov
Antitumoral Cytotoxic activity against cancer cell lines nih.gov
Anti-inflammatory Modulation of inflammatory pathways nih.gov

Structure Activity Relationship Sar Studies of 7 Hydroxy 1 Benzofuran 6 Carbaldehyde and Its Analogues

Positional Effects of Functional Groups on Biological Activity

The location of substituents such as hydroxyl and carbaldehyde groups on the benzofuran (B130515) core dramatically impacts bioactivity. Shifting these groups around the scaffold can lead to significant changes in interactions with biological targets.

Influence of Hydroxyl Group Substitution (e.g., at C-7, C-6, C-5)

The phenolic hydroxyl group is a critical determinant for the biological activity of many benzofuran derivatives. nih.gov Its position on the benzene (B151609) portion of the scaffold dictates its ability to form hydrogen bonds and interact with target proteins, thereby modulating activities ranging from anticancer to antibacterial.

C-7 Position: The introduction of a hydroxyl group at the C-7 position has been shown to enhance anticancer activity in certain analogues. For example, the development of tubulin polymerization inhibitors derived from a combretastatin (B1194345) analogue showed that the inclusion of a C7-OH group improved anticancer efficacy. nih.gov

C-6 Position: SAR studies on benzofuran derivatives have identified the C-6 hydroxyl group as being essential for antibacterial activities. rsc.org Furthermore, in studies of antiproliferative agents, analogues with a methoxy (B1213986) group (a closely related functional group) at the C-6 position demonstrated significantly higher activity than those with the same group at the C-7 position. nih.gov This suggests that substitution at the C-6 position is highly favorable for certain biological actions.

C-5 Position: The presence of a hydroxyl group at the C-5 position has been closely linked to the antibacterial activity of benzofuran compounds. rsc.org

The comparative activity of hydroxyl and methoxy groups at different positions is summarized in the table below, based on antiproliferative activity against various cancer cell lines.

Compound AnalogueSubstitution PatternRelative Antiproliferative ActivityReference
Analogue 1Methoxy group at C-6Higher Potency nih.gov
Analogue 2Methoxy group at C-7Lower Potency nih.gov
Analogue 3Hydroxyl group at C-5Associated with Antibacterial Activity rsc.org
Analogue 4Hydroxyl group at C-6Essential for Antibacterial Activity rsc.org
Analogue 5Hydroxyl group at C-7Associated with Anticancer Activity nih.gov

Significance of Carbaldehyde Group Placement (e.g., at C-6, C-5, C-4)

While the parent compound features a carbaldehyde group at the C-6 position, comprehensive SAR studies directly comparing the biological activity of isomers with this group at the C-4, C-5, and C-6 positions are not extensively detailed in the reviewed literature. However, the aldehyde functionality is a key structural feature that can participate in various interactions, including hydrogen bonding and covalent bond formation with biological targets, suggesting its placement is likely critical for the specific activity of 7-Hydroxy-1-benzofuran-6-carbaldehyde.

Role of Substituents at Furan (B31954) Ring Positions (e.g., C-2, C-3)

The furan ring portion of the benzofuran scaffold is a primary site for modification, and substitutions at the C-2 and C-3 positions are crucial for modulating bioactivity. rsc.org

C-2 Position: The C-2 position is the most common site for electrophilic substitution. rsc.org SAR studies have repeatedly found that substitutions at C-2 are critical for cytotoxic and antitumor activities. nih.govrsc.org Specifically, the introduction of ester groups, heterocyclic rings, or aryl groups at this position has been shown to be a key determinant of efficacy. scienceopen.comnih.govrsc.org

C-3 Position: While C-2 is often cited for cytotoxicity, the C-3 position is also significant. The introduction of a methyl group at C-3 can lead to a substantial increase in antiproliferative activity against cancer cell lines. nih.gov Furthermore, functional groups at the C-3 position have been shown to play an important role in defining the antibacterial selectivity of these compounds. rsc.org Other research has indicated that derivatives containing hydroxyurea (B1673989) fragments at the C-3 position exhibit anti-inflammatory activity. pharmatutor.org

Impact of Substituent Nature (e.g., Halogen, Alkyl, Aryl, Heterocyclic) on Potency and Selectivity

The chemical nature of the substituents added to the benzofuran core is a powerful tool for fine-tuning pharmacological properties.

Halogen Substituents: The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran scaffold is a well-established strategy for enhancing biological activity, particularly in the context of anticancer agents. nih.govresearchgate.net Halogenation can increase cytotoxicity, likely due to the ability of halogens to form "halogen bonds," which are favorable interactions that improve binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on bioactivity. nih.gov For instance, placing a halogen at the para position of an N-phenyl ring substituent is often associated with maximum activity. nih.gov

Alkyl Substituents: Simple alkyl groups can also have a profound impact. As noted previously, the introduction of a methyl group at the C-3 position of the benzofuran ring significantly boosts antiproliferative activity. nih.gov

Aryl Substituents: The incorporation of aryl groups, particularly at the C-2 position, is a common feature of biologically active benzofurans. scienceopen.com 2-Arylbenzofurans are known to possess a wide range of activities, including anticancer and anti-inflammatory properties.

Heterocyclic Substituents: Attaching other heterocyclic rings to the benzofuran scaffold can lead to potent hybrid molecules. nih.gov SAR studies have shown that substituting the C-2 position with a heterocyclic moiety is crucial for cytotoxic activity. rsc.org Furthermore, specific heterocyclic derivatives, such as those containing a pyrazole (B372694) ring, have demonstrated superior activity for certain effects compared to other heterocycles like thiadiazoles. pharmatutor.org

The following table summarizes the general impact of different substituent types on the biological activity of benzofuran analogues.

Substituent TypeGeneral Impact on BioactivityExampleReference
Halogen (Cl, Br, F)Increases anticancer activityBromine atom on a C-3 methyl group enhances cytotoxicity nih.gov
Alkyl (e.g., Methyl)Increases antiproliferative activityMethyl group at C-3 position nih.gov
ArylConfers various biological activities2-Arylbenzofurans with anticancer properties scienceopen.com
Heterocyclic (e.g., Pyrazole)Can enhance specific activities (e.g., antinociceptive)Pyrazole derivative showing higher activity than a thiadiazole analogue pharmatutor.org

Steric and Electronic Effects on Bioactivity

The interplay between the size (steric effects) and electron-donating or -withdrawing nature (electronic effects) of substituents is fundamental to their impact on biological activity. rsc.orgresearchgate.net

Steric Effects: The size and shape of a substituent can influence how a molecule fits into the binding pocket of a target protein. Bulky groups can cause steric hindrance, which may disrupt the optimal binding conformation and thus weaken affinity and reduce potency. acs.org Conversely, modifying steric properties, such as changing a 2-benzyl to a 2-alkyl group, can sometimes improve the charge distribution and activity of a compound. nih.gov

Electronic Effects: The electronic properties of substituents are also highly influential. The introduction of strong electron-withdrawing groups, such as fluorine, has been shown to enhance activity in certain benzofuro[2,3-b]pyridine (B12332454) analogues. acs.org In contrast, electron-donating groups were found to reduce activity in the same series. acs.org This highlights the importance of a finely tuned electron cloud distribution for optimal interaction with biological targets.

Conformational Preferences and their Correlation with Pharmacological Activity

Research on related structures suggests that forcing a molecule out of a planar conformation can be key to its activity. For example, studies on hallucinogenic phenethylamines have indicated that their active conformation may not be one where the side chain is coplanar with the aromatic system. acs.org Similarly, placing bulky substituents like methyl groups adjacent to the linkage between a benzofuran ring and another part of a molecule can cause deplanarization due to steric effects. rsc.orgresearchgate.net This twisting of the molecular structure can alter its photophysical properties and, by extension, its interaction with biological receptors. rsc.orgresearchgate.net The disruption of an optimal binding conformation by sterically demanding groups provides further evidence that the three-dimensional arrangement and conformational freedom of the molecule are directly correlated with its pharmacological effect. acs.org

Prodrug Design Strategies based on SAR Principles

The development of prodrugs from lead compounds like this compound is a strategic approach to overcoming undesirable physicochemical, pharmacokinetic, or pharmacodynamic properties. nih.gov Based on the structure-activity relationship (SAR) principles established for benzofuran analogues, the phenolic hydroxyl group at the C-7 position and the carbaldehyde group at the C-6 position are key sites for chemical modification to create bioreversible derivatives. nih.gov The primary goal of these modifications is to enhance properties such as solubility, stability, or targeted delivery, with the prodrug undergoing enzymatic or chemical conversion in vivo to release the active parent molecule. nih.gov

SAR studies on various benzofuran derivatives have consistently highlighted the significance of the hydroxyl group for their biological activity, including anticancer effects. nih.gov Therefore, prodrug strategies often focus on temporarily masking this functional group to improve drug delivery, followed by its regeneration at the site of action. Common approaches involve the formation of esters, carbonates, or ethers, which can be designed to have varying rates of hydrolysis, influenced by the electronic and steric properties of the promoiety.

For instance, esterification of the 7-hydroxy group can significantly increase the lipophilicity of the compound, potentially enhancing its absorption and cellular uptake. The choice of the ester promoiety can be tailored to target specific enzymes for activation. The following table illustrates hypothetical prodrugs of this compound designed to explore these principles.

Prodrug CandidatePromoietiesPotential AdvantageActivation Mechanism
7-Acetoxy-1-benzofuran-6-carbaldehydeAcetylIncreased lipophilicity, potential for improved cell permeabilityEsterase-mediated hydrolysis
7-(Pivaloyloxy)-1-benzofuran-6-carbaldehydePivaloylIncreased lipophilicity and steric hindrance for slower, sustained releaseEsterase-mediated hydrolysis
7-(Aminoacetoxy)-1-benzofuran-6-carbaldehydeAminoacetylIncreased water solubility for potential intravenous administrationEsterase-mediated hydrolysis
7-(Glucuronidyloxy)-1-benzofuran-6-carbaldehydeGlucuronidePotential for targeted delivery to tumor tissues with high β-glucuronidase activityβ-glucuronidase-mediated hydrolysis

Similarly, the aldehyde group at C-6 can be modified to form prodrugs such as acetals or hydrazones. These modifications can alter the compound's reactivity and pharmacokinetic profile. For example, the formation of a hydrazone could link the parent compound to a targeting moiety or a solubilizing group. Research on benzofuran hydrazones has indicated that such derivatives can possess significant biological activities, including antiproliferative effects.

The design of these prodrugs is intrinsically linked to the SAR of the parent compound. The promoiety must be chosen so that its cleavage regenerates the active this compound without compromising its critical pharmacophoric features. The electronic nature of substituents on the promoiety can influence the rate of hydrolysis, allowing for the fine-tuning of the drug release profile. For example, electron-withdrawing groups on an aromatic ester promoiety would be expected to accelerate the rate of hydrolytic cleavage.

The following table outlines a hypothetical SAR study of ester prodrugs of this compound, illustrating how modifications to the promoiety could influence prodrug activation and efficacy.

Prodrug AnaloguePromoietiesExpected Relative Rate of HydrolysisRationale
7-(4-Nitrobenzoyloxy)-1-benzofuran-6-carbaldehyde4-NitrobenzoylFastThe electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by esterases.
7-Benzoyloxy-1-benzofuran-6-carbaldehydeBenzoylModerateBaseline for aromatic esters.
7-(4-Methoxybenzoyloxy)-1-benzofuran-6-carbaldehyde4-MethoxybenzoylSlowThe electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, slowing the rate of hydrolysis.
7-(2,6-Dimethylbenzoyloxy)-1-benzofuran-6-carbaldehyde2,6-DimethylbenzoylVery SlowSteric hindrance from the ortho-methyl groups impedes access of esterases to the ester linkage.

Ultimately, the successful implementation of a prodrug strategy for this compound would depend on a thorough in vitro and in vivo evaluation of these derivatives to confirm their conversion to the active parent drug and to assess their improved therapeutic index.

Derivatives and Analogues of 7 Hydroxy 1 Benzofuran 6 Carbaldehyde in Drug Discovery and Development

Rational Design and Synthesis of Novel Benzofuran (B130515) Derivatives

The rational design of novel benzofuran derivatives is a strategic approach aimed at optimizing the therapeutic properties of lead compounds. This process often begins with a known bioactive molecule, such as a natural product containing a benzofuran core, and systematically modifies its structure to enhance efficacy, selectivity, and pharmacokinetic profiles. The synthesis of these novel derivatives frequently employs 7-Hydroxy-1-benzofuran-6-carbaldehyde as a key building block, allowing for the introduction of various functional groups and substituents.

A common strategy involves the modification of the aldehyde and hydroxyl groups of the this compound core. For instance, the aldehyde can be converted into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, which can then serve as handles for further derivatization. The hydroxyl group can be alkylated or acylated to modulate the compound's lipophilicity and hydrogen-bonding capacity.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for introducing aryl and alkynyl groups at various positions of the benzofuran ring system. These modifications can significantly impact the compound's interaction with its biological target. The synthesis of these rationally designed derivatives is a critical step in the drug discovery pipeline, providing a library of compounds for biological screening and the elucidation of structure-activity relationships (SAR).

Chemical Space Exploration and Scaffold Hopping around the this compound Core

Chemical space exploration aims to identify novel molecular scaffolds with desired biological activities by systematically navigating the vast landscape of possible chemical structures. Starting from the this compound core, medicinal chemists can explore a wide range of chemical space by introducing diverse substituents and ring systems. This exploration can be guided by computational methods, such as molecular docking and virtual screening, to prioritize the synthesis of compounds with a higher probability of being active.

Scaffold hopping is a powerful strategy within chemical space exploration that involves replacing the central core of a known active compound with a different, isosteric scaffold while retaining the key pharmacophoric features. rsc.org This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, reduced toxicity, or better intellectual property protection. For instance, the benzofuran core derived from this compound could be replaced with other bicyclic heteroaromatic systems, such as indoles or benzimidazoles, to identify new classes of inhibitors for a particular biological target. This strategy has been successfully applied in the development of inhibitors for various enzymes and receptors. rsc.orgejmo.orgrsc.org

Hybrid Compounds Incorporating the Benzofuran Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. This approach can lead to hybrid compounds with dual or synergistic activities, or with improved pharmacokinetic properties. The this compound scaffold is an excellent starting point for the synthesis of such hybrid molecules.

Benzofuran-Quinoline Hybrids

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, found in a number of antimalarial, anticancer, and antibacterial agents. The combination of the benzofuran and quinoline moieties has led to the development of hybrid compounds with promising biological activities. For example, some benzofuro[3,2-c]quinoline derivatives have been synthesized and evaluated as potential antileukemia agents. nih.gov Molecular docking studies of these hybrids can help to elucidate their binding modes with their biological targets and guide the design of more potent analogues. researchgate.net

Benzofuran-Aminoquinazoline Hybrids

The 4-aminoquinazoline scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). nih.gov Hybrid compounds incorporating both the benzofuran and 4-aminoquinazoline moieties have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov Several of these hybrids have demonstrated significant cytotoxicity against various cancer cell lines. nih.gov

CompoundCell LineIC50 (nM) nih.gov
10d A549 (Lung)>100
Caco-2 (Colorectal)1.8
C3A (Hepatocellular)1.5
HeLa (Cervical)2.5
10e A549 (Lung)>100
Caco-2 (Colorectal)>100
C3A (Hepatocellular)>100
HeLa (Cervical)>100
Gefitinib (Control) A549 (Lung)>100
Caco-2 (Colorectal)>100
C3A (Hepatocellular)>100
HeLa (Cervical)>100

One study reported that compounds 10d and 10e exhibited significant inhibitory activity towards EGFR-tyrosine kinase phosphorylation with IC50 values of 29.3 nM and 31.1 nM, respectively, which were comparable to the control drug Gefitinib (IC50 = 33.1 nM). nih.gov

Benzofuran-Chalcone Derivatives

Chalcones are a class of natural products with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The hybridization of the benzofuran and chalcone (B49325) scaffolds has yielded a number of derivatives with potent cytotoxic effects against various cancer cell lines. nih.govbohrium.comscispace.com These compounds are thought to exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis. bohrium.com

CompoundCell LineIC50 (µM) nih.gov
4g HCC1806 (Breast)5.93
HeLa (Cervical)5.61
A549 (Lung)>50
4j HCC1806 (Breast)22.15
HeLa (Cervical)19.82
A549 (Lung)>50
Cisplatin (Control) HCC1806 (Breast)7.24
HeLa (Cervical)8.16
A549 (Lung)11.23

Another study found that a newly synthesized benzofuran-chalcone derivative showed significant cytotoxicity with IC50 values of 2.85 µM, 1.46 µM, 0.59 µM, and 0.35 µM for A549, H1299, HCT116, and HT29 cancer cell lines, respectively. accscience.com

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. This strategy has been widely applied to the development of benzofuran-based inhibitors for various therapeutic targets, including protein kinases such as EGFR and VEGFR-2. nih.govnih.govrsc.orgpopline.org

The process typically begins with the determination of the crystal structure of the target protein, often in complex with a known inhibitor. This structural information provides a detailed map of the binding site, highlighting key interactions between the inhibitor and the protein. Computational tools, such as molecular docking and molecular dynamics simulations, are then used to predict the binding modes of virtual libraries of benzofuran derivatives and to prioritize compounds for synthesis and biological evaluation.

For example, in the design of benzofuran-based EGFR inhibitors, SBDD has been used to optimize the interactions of the benzofuran scaffold with the ATP-binding pocket of the enzyme. nih.gov By modifying the substituents on the benzofuran ring, researchers can enhance the compound's affinity and selectivity for EGFR. Similarly, SBDD has been instrumental in the development of potent VEGFR-2 inhibitors based on the benzofuran scaffold, which are of great interest for the treatment of cancer due to their anti-angiogenic properties. nih.govnih.govrsc.org

Applications as Chemical Probes for Biological Systems

While direct applications of this compound as a chemical probe are not extensively documented in publicly available research, the broader benzofuran scaffold, of which it is a derivative, serves as a crucial component in the design and synthesis of various chemical probes for biological systems. These probes are instrumental in visualizing, quantifying, and understanding complex biological processes at the molecular level. The inherent properties of the benzofuran ring, such as its planarity, aromaticity, and potential for fluorescence, make it an attractive framework for developing probes with high sensitivity and specificity.

Researchers have successfully synthesized and utilized benzofuran derivatives as fluorescent probes for a range of biological targets. These probes often exhibit favorable photophysical properties, including significant fluorescence quantum yields and large Stokes shifts, which are desirable for biological imaging applications. nih.gov The versatility of the benzofuran core allows for chemical modifications to fine-tune its spectral properties and to introduce specific functionalities for targeting particular biomolecules or cellular compartments.

One notable application of benzofuran-based probes is in the study of neurodegenerative diseases, such as Alzheimer's disease. A series of fluorinated benzofuran derivatives have been developed as potential tracers for positron emission tomography (PET) to image β-amyloid plaques, a hallmark of the disease. acs.org These probes have demonstrated high binding affinity for β-amyloid aggregates in vitro and have been successful in labeling these plaques in brain tissue samples. acs.org This highlights the potential of benzofuran derivatives in the development of diagnostic tools for debilitating neurological conditions.

Furthermore, the benzofuran motif has been incorporated into the design of fluorescent amino acid analogues. These unnatural amino acids, which are structurally rigid and possess enhanced fluorescent properties compared to their natural counterparts, can be incorporated into peptides. nih.govnih.gov This allows for the study of peptide-protein interactions and enzymatic activities through techniques like Förster resonance energy transfer (FRET). nih.govnih.gov

The development of benzofuran derivatives as chemical probes extends to targeting specific receptors and enzymes. For instance, fluorescent ligands incorporating a spiro[isobenzofuran-piperidine] moiety have been synthesized as high-affinity probes for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. nih.gov These probes enable the study of σ receptor distribution and function in living cells using fluorescence-based techniques. nih.gov Additionally, the potential for benzofuran derivatives to act as enzyme inhibitors has been explored, with some compounds showing inhibitory activity against enzymes like acetylcholinesterase, which is a key target in Alzheimer's disease treatment. nih.gov This dual functionality as both an inhibitor and a potential probe offers exciting avenues for drug discovery and development.

The following table summarizes the applications of various benzofuran derivatives as chemical probes:

Application AreaSpecific TargetType of ProbeKey Findings
Neurodegenerative Diseasesβ-Amyloid PlaquesPET TracersHigh affinity for Aβ(1−42) aggregates and successful labeling of plaques in brain tissue. acs.org
Peptide/Protein StudiesPeptides and ProteinsFluorescent Amino Acid AnaloguesEnhanced fluorescent properties compared to natural amino acids, enabling FRET-based assays. nih.govnih.gov
Receptor BiologySigma (σ) ReceptorsFluorescent LigandsHigh-affinity probes for studying receptor localization and function in live cells. nih.gov
Enzyme InhibitionAcetylcholinesteraseInhibitors/ProbesPromising inhibitory activity, suggesting potential for dual-purpose probes. nih.gov

Natural Occurrence and Biosynthetic Pathways

Isolation from Botanical Sources

While direct isolation of 7-Hydroxy-1-benzofuran-6-carbaldehyde from the specified botanical sources has not been explicitly documented in the reviewed literature, numerous structurally related benzofuran (B130515) derivatives have been identified in these genera, suggesting a potential for its presence or a closely related biosynthetic pathway.

The genus Morus (mulberry) is a rich source of 2-arylbenzofuran derivatives, collectively known as moracins. Phytochemical investigations of various Morus species, including Morus alba and Morus wittiorum, have led to the isolation of a diverse array of these compounds. These natural products are recognized as phytoalexins, compounds produced by plants in response to stress, such as microbial infection.

From the stem bark of Sesbania grandiflora, a member of the Fabaceae family, researchers have isolated several 2-arylbenzofuran-3-carbaldehydes known as sesbagrandiflorains. These compounds share a core benzofuran structure with an aldehyde group, similar to this compound.

The rhizomes of Petasites hybridus have been found to contain benzofuran nor-sesquiterpenoids. One notable compound isolated is euparin, a benzofuran derivative.

Tubers of Ophiopogon japonicus are a source of 2-benzyl-benzofurans and 2-benzyl-2,3-dihydrobenzofurans, highlighting the diversity of benzofuran structures within this plant.

Although direct evidence is pending, the established presence of a wide range of benzofuran derivatives in Morus, Sesbania grandiflora, Petasites hybridus, and Ophiopogon japonicus underscores the importance of these genera as potential sources for further investigation into the natural occurrence of this compound. No significant findings related to the target compound or its close analogs were identified for Piper fulvescens, Pinus strobus, Macaranga kurzii, and Pisonia umbellifera in the reviewed literature.

Isolation from Fungi and Marine Organisms

Currently, there is no available scientific literature detailing the isolation of this compound from the fungus Lentinus squarrosulus or any marine organisms. While fungi and marine life are known to produce a vast array of secondary metabolites, including some benzofuran derivatives, the specific target compound of this article has not been reported from these sources.

Identification and Characterization of Naturally Occurring Analogues with Structural Similarities

Several naturally occurring compounds share structural similarities with this compound, primarily featuring the core benzofuran scaffold. These analogues provide insight into the chemical diversity and potential biological activities associated with this class of molecules.

Tournefolal: Information regarding the specific structure and natural source of Tournefolal was not prominently available in the reviewed literature, though its total synthesis has been a subject of chemical research, indicating its status as a recognized natural product.

Sesbagrandiflorains: Isolated from Sesbania grandiflora, sesbagrandiflorains are a group of 2-arylbenzofuran-3-carbaldehydes. Their structures are characterized by a benzofuran core substituted with an aryl group at the 2-position and a carbaldehyde (formyl) group at the 3-position.

Psoralen and Angelicin (B190584): These are furanocoumarins, a class of compounds where a furan (B31954) ring is fused to a coumarin (B35378) (a benzopyran-2-one) nucleus. Psoralen exhibits a linear fusion, while angelicin has an angular fusion. They are found in various plants, including species from the Apiaceae and Fabaceae families. Their biosynthesis is closely related to that of other benzofuran derivatives, originating from the shikimic acid pathway.

Eupomatenoids: This group of natural lignans (B1203133) is characterized by a 2-aryl-3-methyl-5-propenylbenzofuran structure. They have been isolated from various plant species and are recognized for their diverse biological activities.

Cicerfuran: Identified as an antifungal phytoalexin from the roots of chickpea (Cicer spp.), cicerfuran is 2-(2-methoxy-4,5-methylenedioxyphenyl)-6-hydroxybenzofuran. It is a 2-arylbenzofuran with specific substitutions on both the benzofuran and the aryl moieties.

The following table summarizes the structural features and natural sources of these analogues:

CompoundCore StructureKey SubstituentsNatural Source(s)
Tournefolal Benzofuran derivativeNot specified in reviewed literatureNot specified in reviewed literature
Sesbagrandiflorains 2-Arylbenzofuran-3-carbaldehydeAryl group at C-2, aldehyde at C-3Sesbania grandiflora
Psoralen Linear FuranocoumarinFuran ring fused to coumarinApiaceae and Fabaceae families
Angelicin Angular FuranocoumarinFuran ring fused to coumarinApiaceae and Fabaceae families
Eupomatenoids 2-Aryl-3-methyl-5-propenylbenzofuranAryl at C-2, methyl at C-3, propenyl at C-5Various plants
Cicerfuran 2-Arylbenzofuran2-(2-methoxy-4,5-methylenedioxyphenyl), 6-hydroxyCicer spp. (chickpea)

Proposed Biosynthetic Pathways of Benzofuran Natural Products

The biosynthesis of benzofuran natural products is a complex process that generally originates from the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various phenolic compounds that serve as precursors for benzofurans.

A putative biosynthetic pathway for moracins, which are 2-arylbenzofurans found in Morus alba, has been proposed. This pathway begins with phenylalanine, which is converted to p-coumaroyl-CoA. A key enzymatic step is the 2'-hydroxylation of p-coumaroyl-CoA by p-coumaroyl CoA 2'-hydroxylase (C2'H). The resulting intermediate then undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene (B7821643) synthase (STS), to form a stilbene intermediate. Subsequent enzymatic reactions, likely involving cytochrome P450 monooxygenases, are thought to facilitate the oxidative cyclization of the stilbene to form the benzofuran ring.

Biomimetic synthesis approaches have also been explored to mimic the natural formation of benzofurans in the laboratory. These methods often involve the oxidative cyclization of stilbene precursors to generate the benzofuran core. Such synthetic strategies not only provide access to these natural products for further study but also lend support to the proposed biosynthetic pathways.

Role of this compound (or related structures) as a Biosynthetic Intermediate

The specific role of this compound as a biosynthetic intermediate has not been definitively established in the current body of scientific literature. However, based on the proposed biosynthetic pathways for related benzofuran compounds, it is plausible that hydroxylated and formylated benzofuran structures could act as intermediates in the biosynthesis of more complex derivatives.

For instance, the aldehyde group at the 6-position and the hydroxyl group at the 7-position could be subject to further enzymatic modifications, such as oxidation, reduction, or glycosylation, leading to a wider diversity of natural products. The formation of the carbaldehyde group itself likely arises from the oxidation of a methyl or hydroxymethyl group on the benzofuran ring, a common reaction in secondary metabolism catalyzed by oxidoreductases. Further research, including isotopic labeling studies and characterization of the enzymes involved in the biosynthesis of benzofurans in the specified plant and fungal species, is necessary to elucidate the precise role of this compound in natural product biosynthesis.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. wu.ac.thphyschemres.org Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used to compute the structural and electronic characteristics of benzofuran (B130515) derivatives and other organic compounds. wu.ac.thsemanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. auctoresonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. auctoresonline.org The energy gap between these two orbitals (HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and suitable for applications in optoelectronics. nih.gov

For benzofuran derivatives, DFT calculations are used to determine these energy levels. researchgate.net The analysis for 7-Hydroxy-1-benzofuran-6-carbaldehyde would reveal how the hydroxyl and carbaldehyde substituents influence the electron distribution across the benzofuran scaffold. This information is vital for predicting the molecule's behavior in chemical reactions and its potential for charge transfer interactions. semanticscholar.org

Table 1: Representative Frontier Orbital Energy Data for a Benzofuran Derivative.
ParameterEnergy (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.80Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)3.40Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color scale where red indicates electron-rich (negative potential) regions prone to electrophilic attack, and blue signifies electron-poor (positive potential) regions susceptible to nucleophilic attack. wolfram.comnih.gov

For this compound, an MEP analysis would likely show significant negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbaldehyde groups, as well as the furan (B31954) oxygen, identifying these as the primary sites for electrophilic interactions and hydrogen bonding. nih.govnih.gov Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring would exhibit positive potential (blue), marking them as sites for nucleophilic interactions. nih.gov This analysis is critical for understanding intermolecular interactions, particularly in the context of drug-receptor binding. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular interactions, and bonding within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these charge transfer events. semanticscholar.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide valuable information on the conformational flexibility and dynamic behavior of a molecule, which is essential for understanding its biological function and interactions. soton.ac.uk For a molecule like this compound, MD simulations can explore the rotational freedom of the hydroxyl and carbaldehyde groups, identifying the most stable, low-energy conformations. This conformational analysis is crucial because the specific three-dimensional shape a molecule adopts can significantly influence its ability to bind to a biological target, such as an enzyme's active site.

In Silico Screening and Virtual Ligand Design

In silico virtual screening is a powerful computational technique used in drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govresearchgate.net this compound can serve as a valuable scaffold or fragment in these screening campaigns. nih.gov By using its core structure as a query, researchers can identify other molecules with similar structural features that might exhibit desired biological activities. mdpi.com

Furthermore, this compound can be a starting point for virtual ligand design. Computational chemists can modify its structure by adding, removing, or altering functional groups to enhance its binding affinity, selectivity, and pharmacokinetic properties for a target of interest. researchgate.net Pharmacophore modeling, which identifies the essential 3D arrangement of features required for biological activity, can be developed based on the benzofuran scaffold to guide the design of novel and more potent ligands. nih.gov

Molecular Docking Studies (e.g., Enzyme-Ligand Interaction with EGFR-Tyrosine Kinase)

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a crucial target in cancer therapy, and its inhibition can halt tumor growth. mui.ac.irmdpi.comresearchgate.net

While direct docking studies for this compound were not found in the searched literature, analysis of similar benzofuran-based compounds provides a strong predictive model for its potential interaction with the EGFR-tyrosine kinase active site (PDB ID: 1M17). nih.gov The active site contains key amino acid residues that are critical for inhibitor binding. nih.govmui.ac.ir

Based on its structure, this compound is predicted to bind within the ATP-competitive site of EGFR. The benzofuran ring system would likely engage in hydrophobic interactions with residues such as Leu694, Val702, and Leu820. nih.gov The crucial hydroxyl and carbaldehyde functional groups are poised to form hydrogen bonds with key residues. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor with the side chains or backbones of residues like Met769 or Lys721, while the aldehyde oxygen could interact with other polar residues, anchoring the ligand in the binding pocket. nih.govmui.ac.ir

Table 2: Predicted Interactions of this compound with EGFR-Tyrosine Kinase Active Site Residues.
Molecular MoietyPotential Interaction TypeKey Interacting Residues in EGFR
Benzofuran Ring SystemHydrophobic/π-SulfurLeu694, Val702, Leu820, Cys773 nih.gov
7-Hydroxy Group (-OH)Hydrogen BondMet769, Lys721, Arg817 nih.govmui.ac.ir
6-Carbaldehyde Group (-CHO)Hydrogen BondLys721, Asp831 mui.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models have been developed exclusively for this compound, numerous studies on various classes of benzofuran derivatives have provided valuable insights into the structural requirements for their biological activities. These studies help in understanding how modifications to the benzofuran scaffold, including substitutions similar to the hydroxyl and carbaldehyde groups, can influence their therapeutic effects.

QSAR models are typically expressed as an equation that correlates biological activity with one or more molecular descriptors. These descriptors quantify different aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

General QSAR Model Equation: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The statistical validity of a QSAR model is crucial and is assessed using several parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_r²). A robust and predictive QSAR model can be a powerful tool in drug design, enabling the prediction of the activity of novel compounds before their synthesis.

Several QSAR studies have been conducted on benzofuran derivatives to elucidate the key structural features governing their various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antihistaminic Activity:

A QSAR study on a series of arylbenzofuran derivatives as H3-receptor antagonists revealed the importance of specific topological descriptors in determining their activity. The developed model indicated that the count of triple-bonded atoms separated from a nitrogen atom by five bonds (T_3_N_5), the count of carbon atoms separated from another carbon by seven bonds (T_C_C_7), and the count of double-bonded atoms separated from a triple-bonded atom by five bonds (T_2_3_5) were significant determinants of the antihistaminic activity. The positive coefficient for T_3_N_5 suggested that a higher value of this descriptor could lead to enhanced activity. Conversely, the negative coefficient for T_C_C_7 indicated that a decrease in this descriptor's value would be beneficial for the activity.

Vasodilator Activity:

In a 2D-QSAR study of benzofuran-based vasodilators, a statistically significant model was developed that described the bioactivity of newly synthesized analogs. mdpi.comnih.gov The model, which showed a high correlation coefficient (R² = 0.816), suggested a strong relationship between the structural features of the compounds and their vasodilatory effects. mdpi.comnih.gov

CYP26A1 Inhibitory Activity:

A QSAR study on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives as inhibitors of the CYP26A1 enzyme highlighted the role of physicochemical parameters. nih.gov The study found that descriptors such as density (D), surface tension (St), and index of refraction (IOR) had a positive correlation with the biological activity, suggesting that bulkier compounds might exhibit higher potency. nih.gov Conversely, polarizability (Pz) showed a negative correlation, indicating that less electronegative substituents could lead to increased activity. nih.gov

Acetylcholinesterase Inhibitory Activity:

A 3D-QSAR investigation of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment emphasized the importance of the spatial arrangement of substituents. nih.gov The analysis revealed that the presence of an alkyl group at specific positions of a phenyl moiety attached to the benzofuran core was crucial for the inhibitory activity. nih.gov

These studies collectively demonstrate that the biological activity of benzofuran derivatives is intricately linked to a combination of their electronic, steric, and hydrophobic properties. The presence of specific functional groups and their positioning on the benzofuran ring system are critical in modulating their interaction with biological targets. Although these findings are not specific to this compound, they provide a foundational understanding for predicting its potential biological activities and for the rational design of new, more potent analogs.

Interactive Data Table of QSAR Models for Benzofuran Derivatives

Biological ActivityModel TypeKey DescriptorsStatistical ParametersReference
Antihistaminic (H3-receptor antagonist)PLST_3_N_5, T_C_C_7, T_2_3_5r² = 0.8662, q² = 0.6029, pred_r² = 0.3940
Vasodilator2D-QSARNot specifiedR² = 0.816, R²cvOO = 0.731, F = 21.103 mdpi.comnih.gov
CYP26A1 Inhibition2D-QSARDensity (D), Surface Tension (St), Polarizability (Pz)Not specified nih.gov
Acetylcholinesterase Inhibition3D-QSARSteric and electronic fieldsNot specified nih.gov

Advanced Analytical Techniques in the Study of 7 Hydroxy 1 Benzofuran 6 Carbaldehyde

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of 7-Hydroxy-1-benzofuran-6-carbaldehyde by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would be used to confirm the specific arrangement of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzofuran (B130515) ring system would appear in the downfield region (typically δ 6.5-8.0 ppm). The aldehydic proton would be highly deshielded and appear even further downfield (δ 9.5-10.5 ppm), while the hydroxyl proton would exhibit a broad signal whose position is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals. The carbonyl carbon of the aldehyde group would be found significantly downfield (around δ 185-195 ppm). The carbons of the aromatic and furan (B31954) rings would appear in the δ 110-160 ppm range, with those attached to oxygen appearing at the lower end of this range.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of chemical bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming its key structural features. chemguide.co.uk

Key expected vibrational frequencies include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1650-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. chemguide.co.uk

Several sharp bands in the 1450-1600 cm⁻¹ region, characteristic of C=C stretching vibrations within the aromatic ring system.

Absorptions corresponding to C-H stretching of the aromatic ring typically appear just above 3000 cm⁻¹.

Interactive Table: Expected IR Absorption Bands A representation of characteristic infrared absorption frequencies for the functional groups in this compound.

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Hydroxyl O-H Stretch 3200 - 3600 (broad)
Aldehyde C=O Stretch 1650 - 1700 (strong)
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic C-H C-H Stretch ~3000 - 3100
Furan Ring C-O Stretch ~1000 - 1300

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 162). High-resolution mass spectrometry (HRMS) could confirm the exact mass of 162.0317, consistent with the molecular formula C₉H₆O₃. guidechem.com

Fragmentation Pattern: The molecule would undergo predictable fragmentation. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (M-29, corresponding to the loss of CHO). libretexts.org The stability of the benzofuran ring system would likely make it a prominent feature in the fragmentation pattern.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Interactive Table: Illustrative Crystallographic Data This table presents a hypothetical example of the kind of data that would be obtained from an X-ray crystallographic analysis. These values are not experimental data for the target compound.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 6.2
c (Å) 14.3
β (°) 95.5
Volume (ų) 748
Z (molecules/unit cell) 4

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound.

Column Chromatography For the purification of synthesized this compound, column chromatography is a standard and effective method. This technique separates compounds based on their differential adsorption to a stationary phase. For benzofuran derivatives, a common approach involves using silica (B1680970) gel as the stationary phase and a solvent system consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). mdpi.commums.ac.ir The optimal ratio of solvents would be determined by preliminary analysis using thin-layer chromatography (TLC) to achieve efficient separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It offers higher resolution and sensitivity compared to standard column chromatography. A reversed-phase HPLC method would typically be employed for analyzing the purity of this compound. This would likely involve a C18 column as the stationary phase with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. Detection would commonly be performed using a UV detector, set to a wavelength where the benzofuran chromophore absorbs strongly. While specific HPLC methods for this exact compound are not detailed in the searched literature, methods for similar alkaloids are well-established. cabidigitallibrary.org

Q & A

Basic: What are the standard synthetic routes for 7-Hydroxy-1-benzofuran-6-carbaldehyde, and how do reaction conditions influence yield?

A two-step strategy is commonly employed: (1) Construction of the benzofuran core via cyclization, often using Friedel-Crafts acylation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for substituent introduction), followed by (2) selective hydroxylation and aldehyde functionalization. For example, Nguyen et al. (2014) achieved benzofuran formation via Pd-catalyzed cross-coupling, with yields dependent on catalyst loading (5–10 mol%) and temperature (80–120°C) . Haudecoeur et al. (2011) optimized hydroxylation using directed ortho-metalation, where base strength (LDA vs. LiTMP) critically affects regioselectivity .

Advanced: How can regioselectivity challenges in hydroxyl group placement be addressed during synthesis?

Regioselectivity is influenced by steric and electronic directing groups. Shah et al. (2016) demonstrated that installing a transient protecting group (e.g., trimethylsilyl) at C-6 prior to hydroxylation directs electrophilic substitution to C-7 . Computational modeling (DFT) can predict electronic effects; Fang et al. (2016) used Fukui indices to rationalize preferential hydroxylation at C-7 due to higher nucleophilic susceptibility .

Basic: What spectroscopic methods are most effective for structural confirmation?

Key techniques include:

  • 1H/13C NMR : Characteristic aldehyde proton at δ 9.8–10.2 ppm and hydroxyl proton (δ 5.5–6.5 ppm, broad). Aromatic splitting patterns confirm substitution .
  • IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL-2018) resolves bond angles and torsional strain in the benzofuran core .

Advanced: How can crystallographic refinement resolve ambiguities in electron density maps for this compound?

SHELXD/SHELXE are robust for phase determination in cases of poor crystal quality. For example, Maurits et al. (2020) used SHELXC for high-throughput phasing of benzofuran derivatives, emphasizing the importance of resolution limits (>1.2 Å) and twin-law correction for twinned crystals . Disordered aldehyde groups can be modeled using PART and SUMP instructions in SHELXL .

Basic: What biological screening models are appropriate for initial activity assessment?

  • Enzyme inhibition assays : Target α-glucosidase or kinases (IC50 determination) due to structural similarity to known inhibitors .
  • Cellular models : Cytotoxicity screening in cancer lines (e.g., HepG2) using MTT assays, with EC50 calculated via nonlinear regression .

Advanced: How can substituent effects on biological activity be systematically evaluated?

Structure-activity relationship (SAR) studies require:

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at C-3/C-4 to probe steric/electronic effects .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like nicotinic acetylcholine receptors (Bolchi et al., 2015) .
  • Pharmacokinetic profiling : Microsomal stability assays (CYP450 enzymes) and logP measurements (HPLC) correlate substituent hydrophobicity with bioavailability .

Basic: What analytical techniques validate purity and stability under storage conditions?

  • HPLC-UV : Reverse-phase C18 columns (acetonitrile/water gradient) detect degradation products; purity >95% is standard .
  • LC-MS : ESI+ mode identifies oxidation byproducts (e.g., carboxylic acid formation from aldehyde) .
  • Accelerated stability studies : 40°C/75% RH for 4 weeks; monitor via peak area reduction in HPLC .

Advanced: How to resolve contradictions in reported reaction yields across studies?

Discrepancies often arise from:

  • Catalyst deactivation : Pd catalysts (e.g., Pd(PPh3)4) degrade under aerobic conditions, necessitating rigorous inert atmosphere (Kitamura et al., 2012) .
  • Solvent polarity : Cao et al. (2018) showed DMF increases cyclization efficiency vs. THF due to higher dielectric constant (ε = 37 vs. 7.5) .
  • Workup protocols : Acidic extraction (pH 2–3) minimizes aldehyde oxidation during isolation .

Basic: What computational tools predict electronic properties relevant to reactivity?

  • Gaussian 16 : Calculates HOMO/LUMO energies to assess electrophilic/nucleophilic sites .
  • ChemDraw : Predicts NMR shifts (±0.3 ppm accuracy) for rapid structural validation .

Advanced: How can in silico models guide the design of derivatives with enhanced solubility?

  • COSMO-RS : Simulates solvation free energy in water/DMSO to optimize substituent polarity .
  • QSAR modeling : Partial least squares (PLS) regression correlates descriptors (e.g., topological polar surface area) with experimental solubility data (Bian et al., 2017) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-1-benzofuran-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-1-benzofuran-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.